2-(Difluoromethyl)pyrimidin-5-ol is a heterocyclic organic compound characterized by the presence of a pyrimidine ring substituted with a difluoromethyl group and a hydroxyl group. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized through various methods, often involving difluoromethylation reactions that introduce the difluoromethyl group into the pyrimidine structure. Research has demonstrated several synthetic pathways that utilize different reagents and conditions to achieve this transformation.
2-(Difluoromethyl)pyrimidin-5-ol belongs to the class of pyrimidine derivatives, which are nitrogen-containing heterocycles. It is classified as a fluorinated compound due to the presence of fluorine atoms in its structure.
The synthesis of 2-(Difluoromethyl)pyrimidin-5-ol can be achieved through several methodologies:
These synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and the stoichiometry of reagents. The use of protective groups may also be necessary to prevent side reactions during the synthesis.
2-(Difluoromethyl)pyrimidin-5-ol can participate in various chemical reactions:
The mechanism by which 2-(Difluoromethyl)pyrimidin-5-ol exerts its biological effects is not fully elucidated but may involve:
2-(Difluoromethyl)pyrimidin-5-ol has various applications in scientific research:
Molecular Architecture and Physicochemical Profile2-(Difluoromethyl)pyrimidin-5-ol (CAS: 100991-19-3) is a fluorinated heterocyclic compound with the molecular formula C₅H₄F₂N₂O and a molecular weight of 146.097 g/mol. Its structure features a pyrimidine core substituted with a difluoromethyl group (-CF₂H) at the 2-position and a hydroxyl group (-OH) at the 5-position. This arrangement creates a polarized electronic environment: the -CF₂H group exerts a strong electron-withdrawing effect (-I effect), while the hydroxyl group acts as a hydrogen bond donor/acceptor. The compound typically exists as a crystalline solid with an estimated melting point of 120–180°C and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol [1].
Table 1: Key Molecular Properties of 2-(Difluoromethyl)pyrimidin-5-ol
Property | Value/Description | Experimental Basis |
---|---|---|
Molecular Formula | C₅H₄F₂N₂O | Elemental analysis |
Molecular Weight | 146.097 g/mol | Mass spectrometry |
IUPAC Name | 2-(Difluoromethyl)pyrimidin-5-ol | Systematic nomenclature |
Key Functional Groups | -CF₂H, -OH | IR spectroscopy (C-F: 1000–1100 cm⁻¹; O-H: 3300–3500 cm⁻¹) |
Estimated LogP | 0.5–1.2 | Chromatographic analysis |
Spectral CharacteristicsNuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for its structure:
Electronic and Steric FeaturesThe difluoromethyl group (-CF₂H) is sterically intermediate between hydroxyl (-OH) and trifluoromethyl (-CF₃), with a van der Waals volume of ~28 ų. Unlike -CF₃, -CF₂H acts as a hydrogen bond donor due to its acidic proton (pKa ~18–20), enabling unique interactions with biological targets. The electron-withdrawing effect of fluorine lowers the pKa of the adjacent hydroxyl group, enhancing its hydrogen-bonding capacity. This dual functionality creates a balanced lipophilicity profile (LogP 0.5–1.2), optimizing membrane permeability while retaining water solubility [1] [5] [6].
Synthetic MilestonesEarly pyrimidine synthesis relied on the Biginelli reaction or condensation of β-dicarbonyl compounds with amidines. Fluorination strategies emerged in the 1980s with electrophilic fluorinating agents like Selectfluor®, but regioselective incorporation of -CF₂H remained challenging. A breakthrough came with the development of halogen-exchange (Halex) reactions using difluoroacetamidine precursors. For example, cyclocondensation of ethyl 4,4-difluoroacetoacetate with formamidine acetate under alkaline conditions yields 2-(difluoromethyl)pyrimidin-5-ol with >70% efficiency [1] [4]. Modern approaches leverage transition-metal catalysis:
Table 2: Evolution of Synthetic Strategies for Fluorinated Pyrimidines
Era | Dominant Methods | Limitations | Advances |
---|---|---|---|
1950–1980 | Halex reactions, Friedel-Crafts | Low regioselectivity, harsh conditions | Introduction of basic fluorinated scaffolds |
1980–2000 | Electrophilic fluorination (e.g., F-TEDA-BF₄) | Requires activated substrates | Synthesis of 2-fluoropyrimidines |
2000–Present | Transition-metal catalysis, deoxyfluorination | Cost of catalysts | Regioselective -CF₂H installation (e.g., at C2 of pyrimidine) |
Impact of Fluorination on Pyrimidine ChemistryThe introduction of fluorine into pyrimidine scaffolds revolutionized medicinal chemistry. Non-fluorinated pyrimidines (e.g., uracil) exhibit rapid metabolic degradation. Early fluorinated analogs like 5-fluorouracil (1957) demonstrated enhanced metabolic stability and anticancer activity by inhibiting thymidylate synthase. This spurred interest in difluoromethyl derivatives, where the -CF₂H group combines metabolic resistance with hydrogen-bonding capabilities absent in -CF₃ analogs. By the 2000s, 2-(difluoromethyl)pyrimidin-5-ol emerged as a versatile building block for kinase inhibitors and agrochemicals due to its balanced electronic profile [3] [8].
Difluoromethyl as a BioisostereThe -CF₂H group serves as a bioisostere for hydroxyl, thiol, and amine groups. Its van der Waals radius (1.47 Å) closely matches oxygen (1.52 Å), enabling minimal steric perturbation during substitution. Crucially, -CF₂H enhances lipophilicity (π = 0.44) compared to -OH (π = -0.67), improving membrane permeability. Unlike -CF₃, it retains hydrogen-bond donor capability, forming weak bonds with carbonyl oxygens or histidine residues in enzyme active sites. For example, in fungicides, replacing -OH with -CF₂H in pyrimidine scaffolds increases target affinity by 10–100-fold due to hydrophobic interactions and metabolic stability [5] [6] [8].
Table 3: Bioisosteric Comparisons of Key Substituents
Property | -CF₂H | -OH | -CF₃ | -CH₃ |
---|---|---|---|---|
Hydrogen-bond donor | Yes | Yes | No | No |
Lipophilicity (π) | 0.44 | -0.67 | 0.88 | 0.56 |
Steric volume (ų) | ~28 | ~12 | ~39 | ~24 |
Metabolic susceptibility | Low | High | Very low | Moderate |
Mechanistic Advantages in Therapeutics and Agrochemicals
Table 4: Therapeutic Applications of 2-(Difluoromethyl)pyrimidin-5-ol Derivatives
Application | Target | Mechanism | Biological Outcome |
---|---|---|---|
Anticancer | CDK inhibitors | Competitive ATP binding | G1/S cell cycle arrest in MCF-7 cells |
Antiviral | Nucleoside analogs | RNA polymerase chain termination | Inhibition of influenza A replication (EC₅₀ = 1.2 μM) |
Anti-inflammatory | JNK3 inhibitors | Blockade of c-Jun phosphorylation | Reduced IL-6 production in macrophages |
Agrochemicals | Succinate dehydrogenase | Disruption of mitochondrial respiration | Control of Botrytis cinerea on vineyards |
Unique Pharmacokinetic BehaviorFluorine’s electronegativity reduces basicity of adjacent nitrogens (pKa decrease by ~2–4 units), limiting protonation at physiological pH. This enhances blood-brain barrier penetration in neuroactive agents. The C-F bond resists oxidative metabolism by cytochrome P450 enzymes, reducing first-pass clearance. In rat models, fluorinated pyrimidines exhibit oral bioavailability >60% compared to <20% for non-fluorinated analogs [3] [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1